molecular formula C7H13ClN2O3 B2736342 Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate CAS No. 25441-40-1

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate

Cat. No.: B2736342
CAS No.: 25441-40-1
M. Wt: 208.64
InChI Key: PBJQOXCHVJUDIK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate is a chemical compound with the molecular formula C7H13ClN2O3 and a molecular weight of 208.64 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include substituted hydrazinecarboxylates and hydrazones, which are intermediates in the synthesis of various pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate involves its ability to form covalent bonds with target molecules. This reactivity is primarily due to the presence of the chloroacetyl group, which can undergo nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 2-(chloroacetyl)hydrazinecarboxylate include:

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of the chloroacetyl group with the stability provided by the tert-butyl carbazate moiety. This combination makes it a valuable reagent in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(2-chloroacetyl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O3/c1-7(2,3)13-6(12)10-9-5(11)4-8/h4H2,1-3H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJQOXCHVJUDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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